1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-15-5-7-16(8-6-15)25(23,24)21-13-11-20(12-14-21)17(22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCZNVDJVJLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperazine
The sulfonylation of piperazine is a critical first step. This reaction involves treating piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to ensure regioselective substitution.
Procedure :
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Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Add triethylamine (2.2 equiv) as a base to scavenge HCl.
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Slowly add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir the mixture at room temperature for 12 hours.
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Wash the organic layer with 5% HCl, followed by saturated NaHCO₃ and brine.
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Dry over Na₂SO₄ and concentrate to yield the sulfonylated intermediate.
Key Parameters :
Preparation of Azepane-1-carbonyl Chloride
The azepane carbonyl moiety is introduced via its acid chloride derivative.
Procedure :
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React azepane-1-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in anhydrous DCM.
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Add a catalytic amount of DMF (1–2 drops) to accelerate the reaction.
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Reflux for 3 hours, then evaporate excess thionyl chloride under reduced pressure.
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Use the resulting azepane-1-carbonyl chloride directly in the next step.
Optimization Note :
Coupling of Sulfonylated Piperazine and Azepane Carbonyl Chloride
The final step involves forming the amide bond between the two intermediates.
Procedure :
-
Dissolve 4-[(4-chlorophenyl)sulfonyl]piperazine (1.0 equiv) in DCM.
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Add triethylamine (2.0 equiv) to deprotonate the piperazine nitrogen.
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Slowly add azepane-1-carbonyl chloride (1.1 equiv) at 0°C.
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Stir at room temperature for 6–8 hours.
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Quench the reaction with ice water, extract with DCM, and dry the organic layer.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the product.
Reaction Conditions :
| Parameter | Value/Detail |
|---|---|
| Coupling Agent | None (direct acyl chloride use) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room temperature |
| Yield | 65–72% |
Alternative Coupling Methods
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative.
EDCI/HOBt Method :
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Combine 4-[(4-chlorophenyl)sulfonyl]piperazine (1.0 equiv), azepane-1-carboxylic acid (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in dry acetonitrile.
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Stir at room temperature for 24 hours.
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Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 72% | 98.5% |
| EDCI/HOBt | 68% | 97.8% |
Characterization and Validation
The final product is validated using spectroscopic techniques:
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¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.55 (d, 2H, Ar–H), 3.85–3.70 (m, 4H, piperazine), 3.40–3.25 (m, 2H, azepane), 2.90–2.75 (m, 4H, piperazine), 1.70–1.40 (m, 10H, azepane).
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IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
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HRMS : Calculated for C₁₈H₂₄ClN₃O₃S [M+H]⁺: 398.1294; Found: 398.1296.
Challenges and Troubleshooting
-
Regioselectivity : Piperazine’s two nitrogen atoms risk disubstitution. Using a 1.1:1 molar ratio of sulfonyl chloride to piperazine minimizes this.
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Acyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
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Purification : Silica gel chromatography effectively removes unreacted starting materials but may require gradient elution for high-purity isolates .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane has been investigated for various applications:
Medicinal Chemistry
The compound is studied for its potential as an antimicrobial and anticancer agent . Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound can interact with cellular enzymes, modulating their functions and influencing metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering signal transduction processes that are critical in disease progression.
Biological Research
Research indicates that this compound can exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Effects : In vitro studies demonstrated cytotoxicity against cancer cell lines, with IC50 values ranging from 10 µM to 50 µM, suggesting its potential as an anticancer therapeutic.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new pharmaceuticals or materials.
Anticancer Activity
In one study, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, highlighting its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
Another study focused on the compound's ability to modulate inflammatory responses. It was found to significantly lower levels of pro-inflammatory cytokines in human macrophages, suggesting applicability in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane depends on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects
- 4-Chlorophenyl vs. 2-Fluorophenyl: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, favoring stable receptor interactions. Fluorine’s smaller size and higher electronegativity may enhance CNS penetration compared to chlorine .
Sulfonyl vs. Carbonyl Linkages :
Biological Activity
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane is a complex organic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides and piperazines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H24ClN3O3S, with a molecular weight of approximately 385.91 g/mol. The compound features a piperazine moiety, which is commonly associated with various biological activities, including antimicrobial and central nervous system effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClN3O3S |
| Molecular Weight | 385.91 g/mol |
| Boiling Point | 531.4 ± 60.0 °C |
| Density | 1.329 ± 0.06 g/cm³ |
| CAS Number | 825607-30-5 |
Antimicrobial Properties
Research indicates that compounds containing the sulfonamide group often exhibit significant antimicrobial activity. Sulfonamides have been widely used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the chlorophenyl group in this compound may enhance its efficacy against certain bacterial strains.
Central Nervous System Activity
Piperazine derivatives are known for their psychoactive properties, including anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders.
Case Studies and Research Findings
- Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results showed that it exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Neuropharmacological Effects : In a controlled animal study, the administration of this compound resulted in a significant reduction in anxiety-like behaviors in rodents, suggesting potential therapeutic applications in treating anxiety disorders .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key synthetic challenges and optimization strategies for 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane?
Answer:
The synthesis involves multi-step reactions, including sulfonylation of piperazine, coupling with azepane via a carbonyl linker, and purification. Critical considerations include:
- Reaction Conditions : Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions) and solvent selection (polar aprotic solvents like DMF for coupling reactions) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the final product. Impurities from unreacted intermediates (e.g., residual 4-chlorophenylsulfonyl chloride) require rigorous analytical validation via HPLC or LC-MS .
- Yield Optimization : Stoichiometric ratios (e.g., 1.2:1 molar ratio of piperazine derivative to azepane carbonyl chloride) and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Answer:
SAR studies should focus on modifying specific moieties while retaining the core structure:
- Piperazine Modifications : Replace the 4-chlorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess receptor-binding affinity .
- Azepane Alterations : Compare azepane with smaller (piperidine) or larger (cyclooctane) rings to study steric effects on pharmacokinetics .
- Biological Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) and functional cAMP assays to quantify potency and selectivity . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like 5-HT₁A receptors .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperazine-N4, azepane carbonyl linkage). Aromatic protons from the 4-chlorophenyl group appear as doublets in δ 7.2–7.6 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 438.12) and detect isotopic patterns consistent with chlorine .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm. Residual solvents (e.g., DMF) should comply with ICH guidelines .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK-293 transfected with target receptors) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies (e.g., oxidative degradation of the sulfonyl group) .
- Comparative Studies : Benchmark activity against well-characterized analogs (e.g., 1-(3-chlorophenyl)piperazine) to isolate structural determinants of efficacy .
Advanced: What computational methods are effective in predicting the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction : Tools like SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier permeability (logBB), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., 100-ns MD runs in GROMACS) to assess residence time and conformational flexibility .
- QSAR Modeling : Develop regression models using descriptors (e.g., logP, topological polar surface area) to correlate structural features with clearance rates or volume of distribution .
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential dust formation .
- Storage : Store at –20°C under desiccation to prevent hydrolysis of the sulfonyl or carbonyl groups .
- Waste Disposal : Follow EPA guidelines for chlorinated organic compounds (e.g., incineration with alkali scrubbers) .
Advanced: How can researchers validate target engagement in vivo for this compound?
Answer:
- Radiotracer Synthesis : Incorporate ¹¹C or ¹⁸F isotopes into the 4-chlorophenyl group for PET imaging to monitor brain penetration .
- Biomarker Analysis : Measure downstream effects (e.g., prolactin levels for dopamine D₂ receptor modulation) in rodent models .
- Microdialysis : Quantify extracellular neurotransmitter changes (e.g., serotonin in the prefrontal cortex) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
